molecular formula C8H12N2O2 B13668394 (4,6-Dimethoxypyridin-2-yl)methanamine

(4,6-Dimethoxypyridin-2-yl)methanamine

Cat. No.: B13668394
M. Wt: 168.19 g/mol
InChI Key: XLNCTEMHCWZXJZ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyridin-2-yl)methanamine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and reduce environmental impact. For example, using dimethyl carbonate as a methylating agent instead of conventional toxic reagents can achieve high conversion and selectivity under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted pyridine derivatives .

Scientific Research Applications

(4,6-Dimethoxypyridin-2-yl)methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(4,6-dimethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

XLNCTEMHCWZXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CN

Origin of Product

United States

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